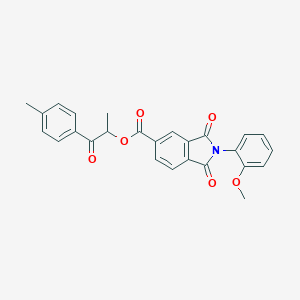
4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a novel chemical entity that has gained significant interest in the scientific community due to its potential applications in medical research.
Mécanisme D'action
The mechanism of action of 4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in the inflammatory and tumor pathways, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
Studies have shown that 4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has significant biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis in tumor cells, leading to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research of 4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One direction is to further investigate the mechanism of action of the compound in order to better understand its anti-inflammatory and anti-tumor effects. Another direction is to explore the potential of the compound as a therapeutic agent for the treatment of various diseases. Additionally, future research could focus on the development of analogs of the compound with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the reaction of 3-chlorobenzoyl chloride and 2-methyl-6-methylpyridine in the presence of triethylamine to form the intermediate 3-chlorobenzoyl-2-methyl-6-methylpyridine. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form the final product.
Applications De Recherche Scientifique
The compound 4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been found to have potential applications in medical research. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Propriétés
Nom du produit |
4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Formule moléculaire |
C23H22ClN3O2 |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22ClN3O2/c1-13-6-3-11-19(25-13)27-23(29)20-14(2)26-17-9-5-10-18(28)22(17)21(20)15-7-4-8-16(24)12-15/h3-4,6-8,11-12,21,26H,5,9-10H2,1-2H3,(H,25,27,29) |
Clé InChI |
UDKCAFAKLDXQJF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Cl)C(=O)CCC3)C |
SMILES canonique |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Cl)C(=O)CCC3)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















